2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide
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Overview
Description
The compound “2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide” is a complex organic molecule. It is a derivative of thieno[3,2-d]pyrimidine . Unfortunately, there is limited information available on this specific compound.
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and general knowledge of organic chemistry. It contains a thieno[3,2-d]pyrimidine core, which is a bicyclic structure consisting of a thiophene ring fused with a pyrimidine ring . The molecule also contains a sulfanyl group (-SH), an ethyl group (-CH2CH3), and a phenyl group (C6H5) attached to the core structure .Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the available literature .Scientific Research Applications
Dual Enzyme Inhibition
Compounds with the thieno[2,3-d]pyrimidine scaffold have been synthesized as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical for DNA synthesis and repair. These inhibitors are essential for developing anticancer therapies due to their role in halting tumor cell proliferation. For instance, N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid and its analogs demonstrated potent inhibitory activities against both human TS and DHFR, with some compounds achieving IC50 values in the nanomolar range, indicating their potential efficacy in cancer treatment (Gangjee et al., 2008).
Anticancer Activity
Thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer activity. For example, new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives were synthesized and displayed potent anticancer activity against several human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). Some of these compounds were nearly as active as doxorubicin, a standard chemotherapy medication, highlighting their potential as effective anticancer agents (Hafez & El-Gazzar, 2017).
Antimicrobial Activity
Additionally, some thieno[2,3-d]pyrimidine derivatives have been investigated for their antimicrobial properties. Novel heterocyclic compounds containing a sulfonamido moiety and based on thiophenyl-substituted benzidines were synthesized and showed promising antibacterial activity. These studies underscore the potential of thieno[2,3-d]pyrimidine derivatives in developing new antimicrobial agents, which is crucial given the rising concern over antibiotic resistance (Azab et al., 2013).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-ethyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S2/c1-2-25(16-6-4-3-5-7-16)19(27)14-30-22-24-18-12-13-29-20(18)21(28)26(22)17-10-8-15(23)9-11-17/h3-13H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAARWLUBQOJBPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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